molecular formula C20H30O5 B1667393 Andrographolide CAS No. 5508-58-7

Andrographolide

Cat. No. B1667393
CAS RN: 5508-58-7
M. Wt: 350.4 g/mol
InChI Key: BOJKULTULYSRAS-WLRTZDKTSA-N
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Description

Andrographolide is a labdane diterpenoid that has been isolated from the stem and leaves of Andrographis paniculata . It is an extremely bitter substance . This compound has been studied for its effects on cell signaling, immunomodulation, and stroke . It is also known for its wide range of biological properties, including anticancer activity, antibacterial activity, hepatoprotective activity, and anti-inflammatory activity .


Synthesis Analysis

This compound is extracted and isolated from the plants of Andrographis paniculata . The biosynthetic route to this compound was studied using [1- (13)C]acetate, [2- (13)C]acetate and [1,6- (13)C (2)]glucose . A series of this compound derivatives with improved bioavailability and druggability has been developed based on extensive chemical structural modifications .


Molecular Structure Analysis

The structure of this compound has been established by means of a single crystal X-ray analysis .


Chemical Reactions Analysis

This compound has been found to have various physicochemical characteristics, including low solubility and low bioavailability . A comprehensive study of the isomerization of natural this compound was also considered by conducting several potential energy surface scans for both ring and angle rotation .


Physical And Chemical Properties Analysis

This compound is a bicyclic diterpenoid lactone and is regarded as a “natural antibiotic” . Its molecular weight is 350.4 g/mol . Its density is 1.2317 g/cm^3 . Its melting point is 230–231°C (446–448°F, 503–504 K); it is sparingly soluble in water, soluble in acetone, chloroform, hot ethanol and ether .

In Vivo

In vivo studies of andrographolide have been conducted in animal models to evaluate its potential therapeutic benefits. These studies have shown that this compound has anti-inflammatory, anti-tumor, and antioxidant properties. It has also been shown to reduce the severity of certain diseases, such as diabetes and cancer. In addition, this compound has been studied for its potential to reduce the risk of cardiovascular disease, as well as its ability to improve cognitive function.

In Vitro

In vitro studies of andrographolide have been conducted to evaluate its ability to interact with various biological systems. These studies have shown that this compound can interact with various enzymes and receptors, as well as with DNA and RNA, to modulate gene expression. In addition, this compound has been studied for its ability to inhibit the growth of certain cancer cell lines, as well as its potential to induce apoptosis.

Mechanism of Action

Target of Action

Andrographolide, a botanical product extracted from a herb that occurs naturally in China, acts on multiple cellular targets in the inflammatory signal transduction pathways . The primary targets of this compound include Tumor Necrosis Factor (TNF-α) , Interleukin-1 beta (IL-1β) , and Interleukin-6 (IL-6) . These targets play a crucial role in the body’s immune response and inflammation .

Mode of Action

This compound interacts with its targets by suppressing inflammation cytokine expression, including TNF-α, IL-1β, and IL-6 . It inhibits TNF-α and IL-1β production in cell-based assays . Furthermore, it is also able to inhibit NF-kB activation , a family of transcriptional factors that regulate a wide spectrum of genes critically involved in host defense and inflammation .

Biochemical Pathways

This compound affects several biochemical pathways. It exerts anti-inflammatory effects via multiple pathways and multiple targets, mediated by NF-κB , JAK/STAT , T cell receptor , and other signaling pathways . It also influences the Nrf2 (nuclear factor erythroid 2–related factor 2) signaling pathway , supporting its antioxidant and anti-inflammatory properties .

Pharmacokinetics

The pharmacokinetics of this compound is yet to be fully understood. Studies have shown that the use of certain delivery systems, such as an this compound-loaded microemulsion, can enhance its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to suppress inflammation cytokine expression, inhibit TNF-α and IL-1β production, and inhibit NF-kB activation . These actions result in a significant drop in plasma cytokine concentrations, including TNF-α and IL-1β .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, studies have shown that different concentrations of this compound can significantly reduce the levels of IFN-γ, IL-23, and IL-17 in patients with ulcerative colitis . Furthermore, plant density and harvest date can affect the yield and this compound content in Andrographis paniculata .

Biological Activity

Andrographolide has been studied for its potential therapeutic benefits. It has been shown to have anti-inflammatory, anti-tumor, and antioxidant properties. In addition, this compound has been studied for its potential to reduce the risk of cardiovascular disease, as well as its ability to improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to interact with various enzymes and receptors, as well as with DNA and RNA, to modulate gene expression. In addition, this compound has been shown to inhibit the growth of certain cancer cell lines, as well as its potential to induce apoptosis.

Advantages and Limitations for Lab Experiments

The use of andrographolide in laboratory experiments has both advantages and limitations. The advantages include its low cost, its ease of use, and its ability to be used in a variety of experimental settings. The limitations include its limited availability, its low solubility, and its potential to be toxic at high concentrations.

Future Directions

Future research directions for andrographolide include further evaluation of its potential therapeutic benefits, as well as its potential to interact with various biological systems. Additionally, further research is needed to better understand its mechanism of action, as well as its potential to induce apoptosis and inhibit the growth of certain cancer cell lines. Other potential future research directions include the evaluation of its potential to reduce the risk of cardiovascular disease, as well as its ability to improve cognitive function. Additionally, further research is needed to better understand the pharmacodynamic properties of this compound, as well as its potential to be used in combination with other therapeutic agents.

Safety and Hazards

Andrographolide may cause respiratory irritation, serious eye irritation, and skin irritation . It is very toxic if swallowed and there is a risk of serious damages to eyes . It also poses a possible risk of impaired fertility and harm to unborn child .

properties

IUPAC Name

(3E,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5+/t14-,15-,16+,17-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJKULTULYSRAS-OTESTREVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\[C@@H](COC3=O)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045980
Record name Andrographolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

HMPL-004 acts on multiple cellular targets in the inflammatory signal transduction pathways resulting in suppressed inflammation cytokine expression including TNF-α, IL-1β and IL-6. HMPL-004 was demonstrated to inhibit TNF-α and IL-1β production in cell-based assays. HMPL-004 is also able to inhibit NF-kB activation. NF-kB is a family of transcriptional factors that regulate a wide spectrum of genes critically involved in host defence and inflammation. The mechanism of action of HMPL-004 was further supported in laboratory IBD animal models. Treatment of IBD rats with HMPL-004 caused a significant drop in plasma cytokine concentrations, including TNF-α and IL-1β.
Record name Andrographolide
Source DrugBank
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CAS RN

5508-58-7
Record name Andrographolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5508-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Andrographolide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Andrographolide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05767
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Andrographolide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylenenaphthyl]ethylidene]dihydro-4-hydroxyfuran-2(3H)-one
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Record name ANDROGRAPHOLIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Andrographolide exert its anti-cancer effects?

A: this compound exhibits multi-faceted anti-cancer effects. Research suggests it induces apoptosis in cancer cells [, ], inhibits cell proliferation [, , ], suppresses angiogenesis [, ], and reduces tumor growth in vivo [, ]. Additionally, it has been shown to enhance the efficacy of radiotherapy in esophageal cancer cells by increasing DNA double-strand breaks and promoting apoptosis [].

Q2: What is the role of NF-κB in this compound's activity?

A: this compound demonstrates anti-inflammatory properties by inhibiting the NF-κB signaling pathway [, , , ]. It covalently binds to the Cys62 residue of the NF-κB p50 subunit, hindering its DNA binding activity and downstream inflammatory responses [].

Q3: Does this compound influence mitochondrial function?

A: Yes, studies suggest this compound can disrupt mitochondrial function in prostate cancer cells, potentially contributing to cell death. It decreases mitochondrial DNA damage, induces mitochondrial membrane depolarization, and increases mitochondrial reactive oxygen species production [].

Q4: How does this compound interact with the immune system?

A: this compound has been shown to activate cytotoxic T lymphocyte responses, leading to enhanced tumor cell killing and increased survival in mice models []. It can also modulate the Th1/Th2/Th17 immune responses in patients with ulcerative colitis, suggesting potential therapeutic benefits for inflammatory bowel diseases [].

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C20H30O5 and a molecular weight of 350.44 g/mol.

Q6: How do structural modifications of this compound affect its activity?

A: Modifications to the this compound structure significantly impact its biological activity. For instance, the presence of a tetrahydrofuran ring and cyclic olefinic bonds, as seen in Isothis compound and 14-Deoxythis compound, enhances anti-inflammatory activity compared to this compound []. The number and position of double bonds in the lactone ring, as well as the presence of a 14-OH group, influence anti-tumor activity [].

Q7: What strategies are being explored to improve this compound's bioavailability?

A: Due to its low water solubility and bioavailability [, ], several strategies are being investigated to improve this compound delivery. These include microencapsulation using polymers like PVP K30 and HPMC, which was shown to enhance solubility and dissolution rate significantly []. Another approach involves incorporating this compound into ethosomes, which demonstrated improved transdermal delivery and penetration enhancement compared to non-ethosomal formulations [].

Q8: How is this compound metabolized in the body?

A: this compound undergoes extensive metabolism, primarily forming glucuronide conjugates. Research has identified seven glucuronide conjugates of this compound in human urine, indicating its primary metabolic pathway [].

Q9: Does this compound interact with other drugs?

A: Yes, this compound can potentially interact with other drugs. Studies in rats demonstrate that it can increase the systemic exposure of warfarin, likely by inhibiting CYP3A4 or CYP2C9 enzymes involved in warfarin metabolism []. Similar interactions might occur with other drugs metabolized by these enzymes.

Q10: What cell lines are commonly used to study this compound's anti-cancer activity?

A: Researchers have utilized various cancer cell lines to investigate this compound's anti-cancer properties. These include leukemia HL-60 cells [], hepatoma H22 cells [], human gastric cancer cells [], prostate cancer cell lines PC3 and 22RV1 [, , ], human colon cancer cell lines CT26 and HT29 [], and human esophageal cancer cell line ECA109 [].

Q11: What animal models have been used to evaluate this compound's therapeutic potential?

A11: Studies have employed different animal models to assess this compound's therapeutic effects. These include:

  • Mouse models: To evaluate its anti-tumor activity against hepatoma H22 [] and its effect on eosinophil granulocytes and cytokine expression in asthma [].
  • Rat models: To study its protective effect against alpha-naphthylisothiocyanate-induced cholestatic liver injury [], its influence on warfarin pharmacokinetics [], and its potential as a coadjuvant in sickle cell anemia therapy [].

Q12: What is being done to improve this compound's solubility?

A: this compound's low water solubility presents a challenge for its formulation and bioavailability. One approach to address this involves creating a solid dispersion system with chitosan. This has been shown to increase this compound's solubility by 1.75-fold compared to the pure compound [].

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